molecular formula C10H18ClNO2 B13840837 (3S,4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrochloride

(3S,4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrochloride

Cat. No.: B13840837
M. Wt: 219.71 g/mol
InChI Key: UHPVXZBGHNSXBU-HBJOHWKNSA-N
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Description

(3S,4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C10H17NO2·HCl. It is commonly used in biochemical research, particularly in the field of proteomics . The compound is known for its stability and solubility in various solvents such as DMSO, methanol, and water .

Preparation Methods

The synthesis of (3S,4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrochloride involves several steps. One common method includes the hydrogenation of isoquinoline derivatives under specific conditions to achieve the desired stereochemistry . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

(3S,4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

(3S,4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of (3S,4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor or activator, depending on the context of its use. It binds to the active site of enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to (3S,4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrochloride include:

The uniqueness of this compound lies in its specific stereochemistry and its hydrochloride salt form, which enhances its solubility and stability .

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

(3S,4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h7-9,11H,1-6H2,(H,12,13);1H/t7-,8+,9-;/m0./s1

InChI Key

UHPVXZBGHNSXBU-HBJOHWKNSA-N

Isomeric SMILES

C1CC[C@@H]2CN[C@@H](C[C@@H]2C1)C(=O)O.Cl

Canonical SMILES

C1CCC2CNC(CC2C1)C(=O)O.Cl

Origin of Product

United States

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